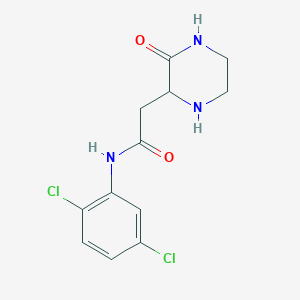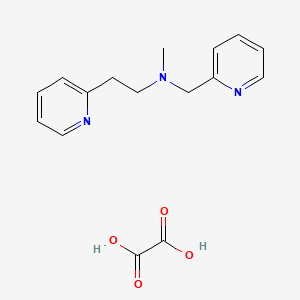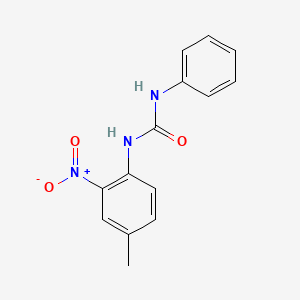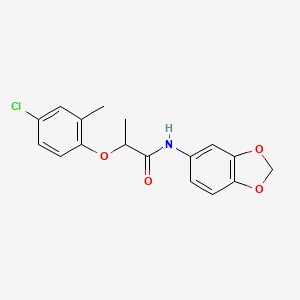
2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of related compounds often involves multistep reactions, including the coordination of nitrogen atoms to metal ions like Mn(II) and Fe(II), indicating a complex synthesis pathway for such compounds (Yang et al., 2017). Lithiation and cyclization techniques are also used to create polycyclic heterocycles, demonstrating the versatile approaches to synthesizing such quinoline derivatives (Clayden et al., 2005).
Molecular Structure Analysis The molecular structure of quinoline derivatives showcases significant aromaticity and potential for complex interactions. The detailed analysis of crystal structures reveals insights into the molecular arrangements and the potential for forming hydrogen bonds and π-π stacking interactions, crucial for understanding the compound's properties and reactivity (Huang et al., 2010).
Chemical Reactions and Properties The reactivity of such compounds often involves interactions with metal ions and the potential for forming complexes with biological relevance. Studies on similar quinoline and pyridine derivatives highlight their use in synthesizing complexes that feature antibacterial properties and interactions with DNA, illustrating the chemical versatility and potential biological applications of these compounds (Zhang et al., 2016).
Physical Properties Analysis Quinoline derivatives exhibit a range of physical properties, including fluorescence and solubility, which can be influenced by structural modifications. Investigations into these properties are essential for understanding the compound's behavior in different environments and for potential applications in sensing or biological assays (Bonacorso et al., 2018).
Chemical Properties Analysis The chemical properties of 2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide and related compounds are defined by their ability to undergo various chemical reactions, including coordination to metal ions, hydrogen bonding, and participation in complex formation. These properties are pivotal in designing compounds for specific functions, including therapeutic agents and materials with unique chemical behaviors (Yin et al., 2007).
属性
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(24-14-15-7-3-5-11-22-15)17-13-20(19-10-4-6-12-23-19)25-18-9-2-1-8-16(17)18/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMCXKEQCOZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4897210.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)

![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)

![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)

![3-methyl-5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897277.png)
![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4897278.png)


